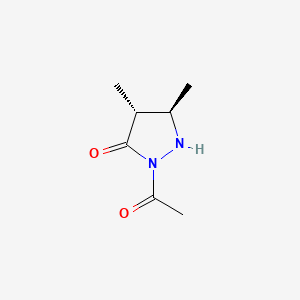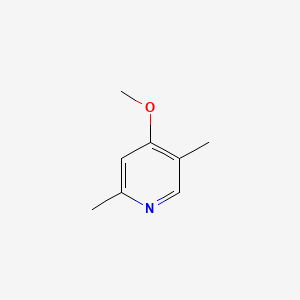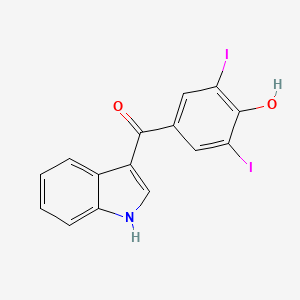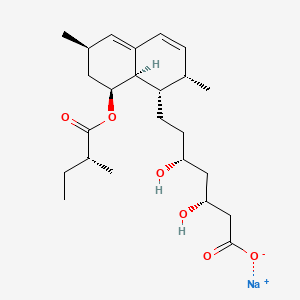
依普洛伐他汀羟酸钠盐
描述
Epi Lovastatin Hydroxy Acid Sodium Salt is a derivative of lovastatin, a well-known statin medication used to lower cholesterol levels and reduce the risk of cardiovascular disease . This compound is a sodium salt form of the hydroxy acid derivative of lovastatin, which is an active metabolite that inhibits the enzyme HMG-CoA reductase .
科学研究应用
Epi Lovastatin Hydroxy Acid Sodium Salt has a wide range of scientific research applications, including:
作用机制
Target of Action
Epi Lovastatin Hydroxy Acid Sodium Salt, also known as Mevinolinic acid sodium, is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the mevalonate pathway, which is involved in the endogenous production of cholesterol in the liver .
Mode of Action
The compound is a lactone that is readily hydrolyzed in vivo to the corresponding β-hydroxyacid . It acts as a strong inhibitor of HMG-CoA reductase, a hepatic microsomal enzyme that catalyzes the conversion of HMG-CoA to mevalonate . This is an early and rate-limiting step in cholesterol biosynthesis .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Epi Lovastatin Hydroxy Acid Sodium Salt leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This results in the lowering of LDL cholesterol levels, which is beneficial for the prevention of cardiovascular disease .
Pharmacokinetics
The major active metabolites present in human plasma are the β-hydroxy acid of lovastatin and its derivatives . The uptake of lovastatin by the liver is enhanced by the activity of OATP1B1 .
Result of Action
The primary result of the action of Epi Lovastatin Hydroxy Acid Sodium Salt is the reduction of LDL cholesterol levels . This leads to a decreased risk of cardiovascular disease and associated conditions, including myocardial infarction and stroke . The use of statins, such as this compound, has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .
生化分析
Biochemical Properties
Epi Lovastatin Hydroxy Acid Sodium Salt interacts with various enzymes and proteins in the body. It is a potent competitive inhibitor of HMG-CoA reductase , a key enzyme in the mevalonate pathway that is responsible for the biosynthesis of cholesterol . The inhibition of this enzyme leads to a decrease in cholesterol synthesis, thereby reducing the levels of low-density lipoprotein (LDL) cholesterol in the body .
Cellular Effects
Epi Lovastatin Hydroxy Acid Sodium Salt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting HMG-CoA reductase, it reduces the production of mevalonate, a precursor for several important biomolecules. This can lead to changes in the expression of certain genes and the functioning of various cellular processes .
Molecular Mechanism
The molecular mechanism of action of Epi Lovastatin Hydroxy Acid Sodium Salt involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This prevents the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . The inhibition of this pathway reduces the production of cholesterol and other downstream products, leading to a decrease in LDL cholesterol levels .
Temporal Effects in Laboratory Settings
The effects of Epi Lovastatin Hydroxy Acid Sodium Salt can change over time in laboratory settings. While specific data on this compound is limited, studies on Lovastatin have shown that it can induce changes in mitochondrial function, leading to increased production of reactive oxygen species over time
Dosage Effects in Animal Models
The effects of Epi Lovastatin Hydroxy Acid Sodium Salt can vary with different dosages in animal models. High dosages can lead to toxic or adverse effects .
Metabolic Pathways
Epi Lovastatin Hydroxy Acid Sodium Salt is involved in the cholesterol biosynthesis pathway, where it interacts with the enzyme HMG-CoA reductase . By inhibiting this enzyme, it affects the production of mevalonate and downstream metabolites, impacting metabolic flux and metabolite levels .
Transport and Distribution
Lovastatin, from which this compound is derived, is known to cross the blood-brain barrier and placenta . It is also highly bound to plasma proteins due to its lipophilicity .
Subcellular Localization
Given its role as an inhibitor of HMG-CoA reductase, it is likely to be found in the cytoplasm where this enzyme is located
准备方法
Synthetic Routes and Reaction Conditions
Epi Lovastatin Hydroxy Acid Sodium Salt can be synthesized through a series of organic reactions. The synthesis typically involves the hydrolysis of lovastatin to produce the hydroxy acid form, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and chlorobenzene, with reflux under nitrogen atmosphere .
Industrial Production Methods
Industrial production of Epi Lovastatin Hydroxy Acid Sodium Salt involves large-scale fermentation processes using fungi such as Aspergillus terreus. The fermentation product is then subjected to chemical modifications to obtain the desired hydroxy acid sodium salt form .
化学反应分析
Types of Reactions
Epi Lovastatin Hydroxy Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the hydroxy acid form back to the lactone form.
Substitution: Substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of the hydroxy acid form, which can have different pharmacological properties .
相似化合物的比较
Similar Compounds
Similar compounds to Epi Lovastatin Hydroxy Acid Sodium Salt include other statins such as:
- Atorvastatin
- Simvastatin
- Pravastatin
- Rosuvastatin
Uniqueness
Epi Lovastatin Hydroxy Acid Sodium Salt is unique due to its specific structure and the presence of the hydroxy acid sodium salt form, which enhances its solubility and bioavailability compared to other statins . This unique form allows for more efficient inhibition of HMG-CoA reductase, making it a valuable compound in both research and therapeutic applications .
属性
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2R)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,18+,19+,20-,21-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZBFUBRYYVRQJ-UWDHSZNSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747696 | |
| Record name | Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-{[(2R)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101400-30-0 | |
| Record name | Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-{[(2R)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


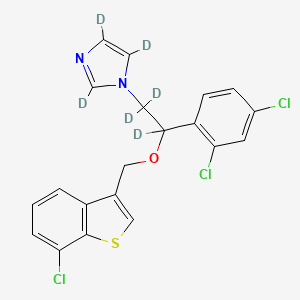

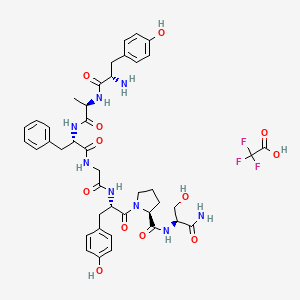

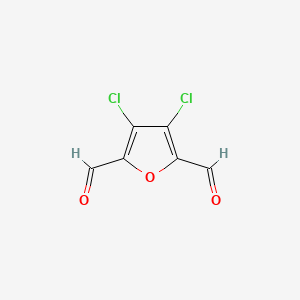
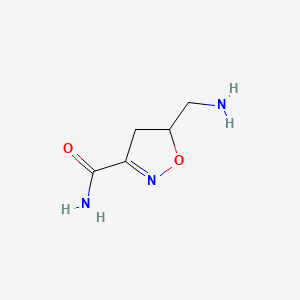
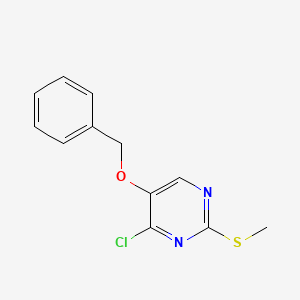
![(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B590072.png)
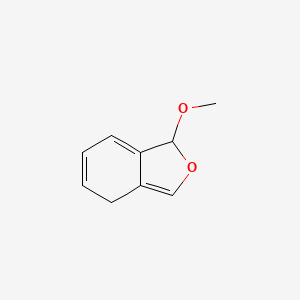

![2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-ol](/img/structure/B590076.png)
